5-ethyl-2,3-dimethyl-1H-pyrazole-3,4-diamine
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Overview
Description
3-ethyl-N1,5-dimethyl-1H-pyrazole-4,5-diamine is a chemical compound with the molecular formula C7H14N4 and a molecular weight of 154.21 g/mol . This compound belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The structure of 3-ethyl-N1,5-dimethyl-1H-pyrazole-4,5-diamine features a pyrazole ring substituted with ethyl and dimethyl groups, making it a unique and interesting compound for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-N1,5-dimethyl-1H-pyrazole-4,5-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethylpyrazole with ethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-ethyl-N1,5-dimethyl-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in ethanol.
Major Products Formed:
Oxidation: Corresponding pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-ethyl-N1,5-dimethyl-1H-pyrazole-4,5-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethyl-N1,5-dimethyl-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3,5-dimethyl-1H-pyrazole: A structurally similar compound with different substituents.
4,5-dimethyl-1H-pyrazole: Another pyrazole derivative with methyl groups at different positions.
Comparison: 3-ethyl-N1,5-dimethyl-1H-pyrazole-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H16N4 |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
5-ethyl-2,3-dimethyl-1H-pyrazole-3,4-diamine |
InChI |
InChI=1S/C7H16N4/c1-4-5-6(8)7(2,9)11(3)10-5/h10H,4,8-9H2,1-3H3 |
InChI Key |
VZMOZMFLGLDAFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(N(N1)C)(C)N)N |
Origin of Product |
United States |
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